molecular formula C10H10FN3S B12917656 1H-1,2,4-Triazole, 3-(3-fluorophenyl)-4-methyl-5-(methylthio)- CAS No. 144165-20-8

1H-1,2,4-Triazole, 3-(3-fluorophenyl)-4-methyl-5-(methylthio)-

Cat. No.: B12917656
CAS No.: 144165-20-8
M. Wt: 223.27 g/mol
InChI Key: IDJLCZSOBSQVFH-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3-(3-fluorophenyl)-4-methyl-5-(methylthio)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 3-(3-fluorophenyl)-4-methyl-5-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluorobenzylamine with methyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 3-(3-fluorophenyl)-4-methyl-5-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

1H-1,2,4-Triazole, 3-(3-fluorophenyl)-4-methyl-5-(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-(3-fluorophenyl)-4-methyl-5-(methylthio)- involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity to certain receptors, while the methylthio group can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-methyl-5-(methylthio)-
  • 1H-1,2,4-Triazole, 3-(3-bromophenyl)-4-methyl-5-(methylthio)-
  • 1H-1,2,4-Triazole, 3-(3-methylphenyl)-4-methyl-5-(methylthio)-

Uniqueness

1H-1,2,4-Triazole, 3-(3-fluorophenyl)-4-methyl-5-(methylthio)- is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs .

Properties

CAS No.

144165-20-8

Molecular Formula

C10H10FN3S

Molecular Weight

223.27 g/mol

IUPAC Name

3-(3-fluorophenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C10H10FN3S/c1-14-9(12-13-10(14)15-2)7-4-3-5-8(11)6-7/h3-6H,1-2H3

InChI Key

IDJLCZSOBSQVFH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SC)C2=CC(=CC=C2)F

Origin of Product

United States

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